molecular formula C9H17B B3053569 1-(2-Bromoethyl)-4-methylcyclohexane CAS No. 5452-69-7

1-(2-Bromoethyl)-4-methylcyclohexane

Cat. No.: B3053569
CAS No.: 5452-69-7
M. Wt: 205.13 g/mol
InChI Key: IPSACNFGNBSRTQ-UHFFFAOYSA-N
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Description

Contextual Significance of Alkyl Bromides in Cyclohexane (B81311) Systems

Alkyl bromides situated on a cyclohexane framework are pivotal in probing the stereochemical outcomes of reactions. The bromine atom, being a good leaving group, facilitates both substitution (SN1 and SN2) and elimination (E1 and E2) pathways. The rigid, yet conformationally mobile, nature of the cyclohexane ring dictates the spatial arrangement of the substituents, which in turn governs the accessibility of the electrophilic carbon and adjacent protons to incoming nucleophiles or bases. This steric hindrance and the requirement for specific geometric arrangements, such as the anti-periplanar orientation for E2 eliminations, are central to understanding the reactivity of these systems. libretexts.orglibretexts.org

Overview of Research Domains for 1-(2-Bromoethyl)-4-methylcyclohexane

Research involving this compound and its analogues primarily focuses on mechanistic studies of substitution and elimination reactions. Key areas of investigation include:

Stereoselectivity and Regioselectivity: How the stereochemistry of the starting material (cis vs. trans isomers) influences the formation of specific products. For instance, the orientation of the bromoethyl group relative to the methyl group can dictate which elimination product is favored.

Conformational Analysis: The study of the equilibrium between different chair conformations of the cyclohexane ring and how the energetic preferences of the substituents in axial versus equatorial positions affect reaction rates and pathways. libretexts.org

Synthetic Applications: While not a widely used synthetic intermediate in complex molecule synthesis, it serves as a valuable model compound for developing and understanding new synthetic methodologies involving alkyl halides on alicyclic scaffolds.

Isomeric Considerations and Their Impact on Reactivity

This compound can exist as cis and trans diastereomers, depending on the relative orientation of the 2-bromoethyl and methyl groups on the cyclohexane ring. These isomers are not interconvertible without breaking and reforming chemical bonds.

Cis Isomer: Both the 2-bromoethyl and methyl groups are on the same face of the cyclohexane ring.

Trans Isomer: The 2-bromoethyl and methyl groups are on opposite faces of the ring.

Each of these diastereomers exists as a pair of enantiomers. Furthermore, each isomer undergoes rapid "ring-flipping" between two chair conformations. In these conformations, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by the steric strain associated with the substituents. Generally, a substituent is more stable in the equatorial position to minimize 1,3-diaxial interactions. libretexts.org

The specific conformation of the cis and trans isomers has a profound impact on their reactivity:

SN2 Reactions: The rate of SN2 reactions is sensitive to steric hindrance at the electrophilic carbon. The accessibility of the carbon bearing the bromine to a nucleophile will depend on its conformational environment. A backside attack is required for SN2 reactions, and this approach can be hindered by axial substituents on the same face of the ring. youtube.commasterorganicchemistry.com

E2 Reactions: E2 reactions have a strict stereochemical requirement: the leaving group (bromine) and a proton on an adjacent carbon must be in an anti-periplanar (diaxial) arrangement. libretexts.orglibretexts.org This requirement often dictates the regiochemical outcome of the elimination, leading to the formation of either the more substituted (Zaitsev) or less substituted (Hofmann) alkene, depending on which protons can adopt the necessary axial orientation in the reactive conformation. For example, in a trans-isomer where a bulky group forces the leaving group into an equatorial position, the E2 reaction rate will be significantly slower than in the cis-isomer where the leaving group can more readily adopt an axial position. libretexts.orglibretexts.org

The table below summarizes the key isomeric and conformational concepts:

Isomer TypeDescriptionKey Impact on Reactivity
Cis/Trans Diastereomers Relative orientation of substituents on the ring.Determines the inherent steric environment and the possible conformations.
Chair Conformations Interconverting spatial arrangements of the ring.Influences the stability and the accessibility of reaction sites (axial vs. equatorial positions).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethyl)-4-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-8-2-4-9(5-3-8)6-7-10/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSACNFGNBSRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280878
Record name 1-(2-bromoethyl)-4-methylcyclohexane
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Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5452-69-7
Record name NSC18971
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-bromoethyl)-4-methylcyclohexane
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Synthetic Methodologies for 1 2 Bromoethyl 4 Methylcyclohexane

Direct Halogenation Strategies

Direct halogenation methods offer a straightforward approach to introduce a bromine atom into the target molecule. These strategies can be broadly categorized into free radical bromination of saturated cyclohexane (B81311) derivatives and hydrobromination of unsaturated precursors.

Free Radical Bromination of Methylcyclohexane Derivatives

Free radical bromination is a classic method for the halogenation of alkanes and alkyl-substituted cycloalkanes. wikipedia.org In the context of synthesizing 1-(2-bromoethyl)-4-methylcyclohexane, a suitable starting material would be 4-ethyl-1-methylcyclohexane. The reaction proceeds via a free radical chain mechanism, typically initiated by light or heat.

The initiation of free radical bromination requires the generation of bromine radicals (Br•). This is commonly achieved through the homolytic cleavage of molecular bromine (Br₂) using ultraviolet (UV) light or thermal energy.

In addition to light and heat, chemical radical initiators can be employed to facilitate the reaction at lower temperatures. Common initiators include peroxides, such as benzoyl peroxide, and azo compounds, like azobisisobutyronitrile (AIBN). These molecules readily decompose upon heating to produce radicals, which then initiate the chain reaction.

The reaction is typically carried out in a non-reactive solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The concentration of bromine is usually kept low to minimize side reactions, such as di- and polybromination.

Table 1: Common Initiator Systems and Reaction Conditions for Free Radical Bromination

Initiator SystemReaction Conditions
UV Light (hν)Room temperature or slightly elevated temperatures
Heat (Δ)High temperatures, typically refluxing the solvent
Benzoyl Peroxide80-95 °C
Azobisisobutyronitrile (AIBN)50-80 °C

The regioselectivity of free radical bromination is governed by the stability of the resulting alkyl radical intermediate. The order of radical stability is tertiary > secondary > primary. chemistrysteps.com In the case of 4-ethyl-1-methylcyclohexane, there are several types of hydrogen atoms that can be abstracted by a bromine radical, leading to different constitutional isomers.

Abstraction of a hydrogen atom from the ethyl side chain can lead to two possible radicals: a primary radical at the terminal methyl group and a secondary radical at the methylene (B1212753) group. The secondary radical is more stable and will be formed preferentially. Subsequent reaction with Br₂ will yield 1-(1-bromoethyl)-4-methylcyclohexane. To obtain the desired this compound, the primary radical would need to be formed, which is less favorable.

The reaction of the bromine radical with the cyclohexane ring itself is also possible, leading to bromination at various positions on the ring. However, bromination is known to be more selective than chlorination, favoring the substitution of the most substituted C-H bond. reddit.com

The diastereoselectivity of free radical reactions on substituted cyclohexanes is influenced by the steric environment around the radical center. The intermediate alkyl radical is typically sp² hybridized and planar, allowing for the approach of the bromine molecule from either face. In the absence of pre-existing chirality or directing groups, a racemic mixture of enantiomers would be expected if a new stereocenter is formed. For substituted cyclohexanes, the approach of the bromine molecule can be influenced by the existing substituents, potentially leading to a mixture of diastereomers. The axial or equatorial approach of the reagent can be dictated by steric hindrance, often favoring the less hindered pathway.

The free radical bromination of an alkane proceeds through a three-step mechanism: initiation, propagation, and termination.

Initiation: As discussed, this step involves the formation of bromine radicals from molecular bromine, either photochemically or thermally. Br₂ → 2 Br•

Propagation: This is a two-step cycle.

A bromine radical abstracts a hydrogen atom from the alkane (R-H) to form hydrogen bromide (HBr) and an alkyl radical (R•). R-H + Br• → R• + HBr

The alkyl radical then reacts with a molecule of bromine to form the alkyl bromide (R-Br) and a new bromine radical, which can continue the chain. R• + Br₂ → R-Br + Br•

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways:

2 Br• → Br₂

R• + Br• → R-Br

2 R• → R-R

Hydrobromination of Alkenylcyclohexane Precursors

An alternative direct halogenation strategy involves the addition of hydrogen bromide (HBr) across a carbon-carbon double bond. For the synthesis of this compound, a suitable precursor would be 4-vinyl-1-methylcyclohexane. The regioselectivity of this reaction is a critical consideration.

Under standard electrophilic addition conditions, the reaction of HBr with an unsymmetrical alkene follows Markovnikov's rule. This rule states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. In the case of 4-vinyl-1-methylcyclohexane, this would result in the formation of 1-(1-bromoethyl)-4-methylcyclohexane, not the desired product.

To achieve the anti-Markovnikov addition of HBr, the reaction must be carried out in the presence of radical initiators, such as peroxides (e.g., benzoyl peroxide). chemistrysteps.comyoutube.combyjus.com This is often referred to as the "peroxide effect" or the Kharasch-Mayo reaction. byjus.com

The mechanism for the anti-Markovnikov addition of HBr proceeds via a free radical chain reaction:

Initiation:

The peroxide initiator decomposes upon heating to form two alkoxy radicals. ROOR → 2 RO•

The alkoxy radical abstracts a hydrogen atom from HBr to generate a bromine radical. RO• + HBr → ROH + Br•

Propagation:

The bromine radical adds to the double bond of the alkene. This addition occurs at the less substituted carbon to form the more stable secondary radical. CH₂(CH)R + Br• → •CH(CH₂Br)R

The resulting alkyl radical abstracts a hydrogen atom from another molecule of HBr to form the anti-Markovnikov product and regenerate a bromine radical. •CH(CH₂Br)R + HBr → HCH(CH₂Br)R + Br•

Termination: The chain is terminated by the combination of any two radical species.

This method provides a regioselective route to this compound from 4-vinyl-1-methylcyclohexane.

Functional Group Transformations to Incorporate the Bromoethyl Moiety

Instead of direct halogenation, the bromoethyl group can be introduced through the transformation of other functional groups already present on the 4-methylcyclohexane ring. This approach often provides better control over regioselectivity.

One plausible route involves the conversion of a primary alcohol to an alkyl bromide. The precursor, 2-(4-methylcyclohexyl)ethanol, can be synthesized through various methods, such as the reduction of 4-methylcyclohexaneacetic acid or its esters. Once the alcohol is obtained, it can be converted to the corresponding bromide using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). masterorganicchemistry.comyoutube.comyoutube.com The reaction with PBr₃ typically proceeds with inversion of configuration if the alcohol is chiral.

Another potential synthetic pathway is the Hunsdiecker reaction, which converts the silver salt of a carboxylic acid to an alkyl halide with one less carbon atom. wikipedia.orglscollege.ac.in For the synthesis of this compound, the starting material would be 3-(4-methylcyclohexyl)propanoic acid. This carboxylic acid would first be converted to its silver salt, which is then treated with bromine in an inert solvent like carbon tetrachloride. The reaction proceeds through a radical mechanism and results in decarboxylation and bromination. A modification of this reaction, known as the Cristol-Firth modification, uses mercuric oxide and bromine with the free carboxylic acid. orgsyn.org

Table 2: Functional Group Transformations for the Synthesis of this compound

PrecursorReagents and ConditionsProduct
2-(4-Methylcyclohexyl)ethanol1. PBr₃, pyridineThis compound
3-(4-Methylcyclohexyl)propanoic acid1. AgNO₃, NaOH 2. Br₂, CCl₄, heatThis compound

These functional group transformation methods offer valuable alternatives to direct halogenation, often providing higher yields and better control over the final product's structure.

Conversion of Hydroxyl Groups (e.g., from alcohols)

A primary and straightforward method for the synthesis of this compound involves the conversion of the corresponding alcohol, 2-(4-methylcyclohexyl)ethanol. This transformation is typically accomplished through nucleophilic substitution, where the hydroxyl group is replaced by a bromine atom. Common reagents for this conversion include phosphorus tribromide (PBr₃) and hydrobromic acid (HBr).

The reaction with phosphorus tribromide is a widely used method for converting primary and secondary alcohols to alkyl bromides. The mechanism proceeds via an Sₙ2 pathway, which involves the formation of a phosphite (B83602) ester intermediate, followed by backside attack of the bromide ion. This generally results in an inversion of stereochemistry if the alcohol carbon is a chiral center. For a primary alcohol like 2-(4-methylcyclohexyl)ethanol, the reaction is typically efficient and avoids carbocation rearrangements that can occur with other methods.

Alternatively, hydrobromic acid can be employed, often in the presence of a strong acid catalyst like sulfuric acid. The reaction mechanism with HBr for a primary alcohol is also typically Sₙ2. The first step involves protonation of the hydroxyl group to form a good leaving group (water), which is then displaced by the bromide ion.

ReagentSubstrateProductTypical Yield (%)
PBr₃2-(4-methylcyclohexyl)ethanolThis compound85-95%
HBr/H₂SO₄2-(4-methylcyclohexyl)ethanolThis compound70-85%

Decarboxylative Halogenation Approaches

Decarboxylative halogenation provides an alternative route to this compound, starting from a carboxylic acid precursor such as 3-(4-methylcyclohexyl)propanoic acid. The most well-known of these reactions is the Hunsdiecker reaction and its modifications.

The classic Hunsdiecker reaction involves the treatment of the silver salt of a carboxylic acid with bromine. The reaction proceeds through a radical mechanism, leading to the formation of an alkyl bromide with one less carbon atom than the starting carboxylic acid. However, the preparation of the dry silver salt can be cumbersome.

Modifications to the Hunsdiecker reaction have been developed to circumvent the need for pre-formed silver salts. The Cristol-Firth modification, for instance, utilizes the free carboxylic acid in the presence of mercuric oxide and bromine. This method is often more convenient and applicable to a range of carboxylic acids, including alicyclic ones. Another variation is the Kochi reaction, which employs lead tetraacetate and a halide salt (e.g., lithium bromide) for the decarboxylative halogenation.

ReactionSubstrateReagentsProductTypical Yield (%)
Hunsdiecker ReactionSilver 3-(4-methylcyclohexyl)propanoateBr₂This compound60-80%
Cristol-Firth Modification3-(4-methylcyclohexyl)propanoic acidHgO, Br₂This compound65-85%
Kochi Reaction3-(4-methylcyclohexyl)propanoic acidPb(OAc)₄, LiBrThis compound50-70%

Asymmetric Synthesis and Chiral Induction in Brominated Cyclohexanes

The synthesis of enantiomerically enriched brominated cyclohexanes, including chiral derivatives of this compound, presents a significant challenge and is an area of active research. Asymmetric synthesis aims to control the stereochemical outcome of a reaction, producing a specific stereoisomer as the major product.

Enantioselective and Diastereoselective Synthetic Routes

Enantioselective and diastereoselective strategies are employed to introduce chirality into the cyclohexane ring or to control the relative stereochemistry of existing chiral centers during the synthesis.

Enantioselective synthesis aims to create a chiral molecule from an achiral or prochiral starting material in a way that one enantiomer is formed in excess. For brominated cyclohexanes, this can be achieved through various methods, such as the asymmetric bromination of an alkene precursor. The use of chiral catalysts can facilitate the enantioselective addition of bromine across a double bond, leading to a chiral dibromide which can then be further manipulated.

Diastereoselective synthesis , on the other hand, focuses on controlling the formation of diastereomers. When a molecule already contains a chiral center, new chiral centers are often formed with a preference for one diastereomer over the other. For instance, the reduction of a chiral ketone containing a cyclohexane ring can lead to the diastereoselective formation of a chiral alcohol, which can then be converted to the corresponding bromide.

Chiral Auxiliary and Catalyst-Mediated Syntheses

To achieve high levels of stereocontrol, chiral auxiliaries and chiral catalysts are frequently employed.

Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, leaving behind the enantiomerically enriched product. For example, a chiral auxiliary could be attached to a cyclohexene precursor to direct an asymmetric bromination reaction.

Catalyst-mediated syntheses utilize a small amount of a chiral catalyst to generate a large amount of a chiral product. This is a highly efficient approach to asymmetric synthesis. For the synthesis of chiral brominated cyclohexanes, a chiral Lewis acid or a chiral organocatalyst could be used to catalyze the enantioselective addition of a bromine source to a cyclohexene derivative. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (e.e.).

ApproachStrategyExample PrecursorExpected Outcome
Enantioselective SynthesisAsymmetric bromination of an alkene4-Methyl-1-vinylcyclohexeneEnantiomerically enriched dibrominated cyclohexane
Diastereoselective SynthesisReduction of a chiral ketone(R/S)-4-Methyl-1-(2-oxoethyl)cyclohexanoneDiastereomerically enriched alcohol precursor
Chiral AuxiliaryAuxiliary-controlled conjugate additionCyclohexenone derivative with a chiral auxiliaryDiastereomerically pure intermediate
Catalyst-Mediated SynthesisChiral catalyst-controlled bromination4-MethylcyclohexeneEnantiomerically enriched brominated cyclohexane

Mechanistic Investigations of 1 2 Bromoethyl 4 Methylcyclohexane Reactivity

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1-(2-Bromoethyl)-4-methylcyclohexane involve the replacement of the bromine atom, a good leaving group, by a nucleophile. The preferred mechanistic pathway is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.

SᵢN1 reactions proceed through a stepwise mechanism involving the formation of a carbocation intermediate. While primary alkyl halides typically disfavor this pathway due to the instability of primary carbocations, the structure of this compound introduces possibilities for rearrangements that could lead to more stable carbocationic species.

The initial step in a putative SᵢN1 reaction of this compound would be the heterolytic cleavage of the carbon-bromine bond to form a primary carbocation.

This primary carbocation is highly unstable. However, the proximity of the cyclohexane (B81311) ring allows for the possibility of neighboring group participation or hydride shifts to form more stable secondary or tertiary carbocations, which could make an SᵢN1 pathway more accessible under certain conditions (e.g., in a strongly ionizing, weakly nucleophilic solvent).

Once formed, the initial primary carbocation is susceptible to rapid rearrangement to a more stable carbocation. Two principal rearrangement pathways are plausible:

1,2-Hydride Shift: A hydride ion from the adjacent carbon of the cyclohexane ring can migrate to the primary carbocation center, leading to the formation of a more stable secondary carbocation on the ring.

Ring Expansion: The C-C bond of the cyclohexane ring adjacent to the ethyl side chain could migrate, leading to the formation of a seven-membered ring. This is a type of Wagner-Meerwein rearrangement.

These rearrangements would lead to a mixture of products, complicating the synthetic utility of SᵢN1 reactions for this substrate.

Solvolysis reactions, where the solvent acts as the nucleophile, are instrumental in studying SᵢN1 mechanisms. The rate of solvolysis is highly dependent on the ionizing power of the solvent. Polar protic solvents, such as water, formic acid, and ethanol, are particularly effective at stabilizing the transition state leading to the carbocation intermediate, thereby accelerating the reaction rate. libretexts.org

SolventDielectric Constant (ε)Relative Rate (krel) (Illustrative)
Ethanol24.31
Methanol32.64
80% Ethanol / 20% Water~65100
Formic Acid58.55,000
Water78.4150,000

This table presents illustrative data based on general trends in SᵢN1 solvolysis reactions.

The SᵢN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is generally favored for primary alkyl halides.

In an SᵢN2 reaction, the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the C-Br bond (backside attack). This leads to an inversion of stereochemistry at the reaction center. For this compound, the reaction occurs at a primary carbon, which is generally not sterically hindered.

However, the bulky 4-methylcyclohexyl group can influence the approach of the nucleophile to the reaction center. The conformational flexibility of the cyclohexane ring, which can exist in chair and boat conformations, and the orientation of the 2-bromoethyl group (axial vs. equatorial) can play a role in the reaction rate. The equatorial orientation is generally more stable and would present less steric hindrance to the incoming nucleophile compared to the axial orientation.

The steric effect of the substituent on the cyclohexane ring can be compared to other alkyl halides in SᵢN2 reactions.

Alkyl BromideRelative Rate of SᵢN2 Reaction (Illustrative)
Ethyl bromide1
n-Propyl bromide0.8
Isobutyl bromide0.03
This compound~0.1-0.3
Neopentyl bromide0.00001

This table presents illustrative data to compare the relative effect of steric hindrance on SᵢN2 reaction rates.

The 4-methylcyclohexyl group, while not directly attached to the reaction center, can still exert some steric influence, making the SᵢN2 reaction slightly slower than for a simple primary alkyl halide like ethyl bromide.

Bimolecular (SᵢN2) Pathways

Influence of Nucleophile Strength and Solvent Polarity

In nucleophilic substitution reactions, the nature of the nucleophile and the polarity of the solvent are critical in determining the reaction mechanism and rate. For a primary alkyl halide like this compound, the SN2 mechanism is generally favored.

Nucleophile Strength: The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile. Strong nucleophiles, which are typically anions with a high charge density (e.g., I⁻, HS⁻, CN⁻), will attack the electrophilic carbon atom in a single, concerted step, leading to a higher reaction rate. Weaker, neutral nucleophiles (e.g., H₂O, ROH) react much more slowly via the SN2 pathway. pbworks.comgatech.edu

Solvent Polarity: The choice of solvent can significantly influence the reaction pathway. spcmc.ac.in

Polar protic solvents (e.g., water, ethanol) have O-H or N-H bonds and can solvate both cations and anions effectively through hydrogen bonding. spcmc.ac.in While they can dissolve the reactants, they tend to form a "solvent cage" around the nucleophile, reducing its reactivity and slowing down SN2 reactions. spcmc.ac.inlibretexts.org These solvents are better at stabilizing the carbocation intermediates characteristic of SN1 reactions. pbworks.comksu.edu.sa

Polar aprotic solvents (e.g., acetone, DMSO, acetonitrile) possess dipoles but lack O-H or N-H bonds. spcmc.ac.in They solvate cations well but leave anions (the nucleophiles) relatively "naked" and highly reactive. libretexts.org This enhancement of nucleophilicity makes polar aprotic solvents ideal for promoting SN2 reactions. pbworks.comksu.edu.sa

The table below illustrates the expected effect of different nucleophiles and solvents on the substitution reaction of this compound.

NucleophileSolventPredominant MechanismRelative Rate
NaIAcetoneSN2Fast
NaCNDMSOSN2Fast
CH3OHCH3OHSN1 (very slow) / SN2 (very slow)Very Slow
H2OH2OSN1 (very slow) / SN2 (very slow)Very Slow

Competition between SᵢN1 and SᵢN2 Mechanisms

For any given alkyl halide, there is a potential competition between the unimolecular (SN1) and bimolecular (SN2) substitution pathways. The structure of the substrate is the most critical factor in determining which mechanism will prevail. pressbooks.publibretexts.org

SN1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate. masterorganicchemistry.com The stability of this intermediate is paramount. Tertiary carbocations are the most stable, followed by secondary carbocations. libretexts.org

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. pbworks.com This mechanism is sensitive to steric hindrance; it is fastest for methyl and primary substrates and slowest for tertiary substrates. youtube.com

In the case of this compound, the bromine is attached to a primary carbon. An SN1 reaction would require the formation of a highly unstable and high-energy primary carbocation, which is energetically unfavorable. pressbooks.publibretexts.org Consequently, the SN1 pathway is strongly disfavored. The SN2 pathway, which avoids a carbocation intermediate and is favored for unhindered primary substrates, will be the dominant substitution mechanism. pressbooks.publibretexts.org

The following table summarizes the key differences between the two mechanisms as they apply to this compound.

FeatureSᵢN1 MechanismSᵢN2 MechanismLikelihood for this compound
Kinetics Unimolecular, Rate = k[Substrate]Bimolecular, Rate = k[Substrate][Nucleophile]SN2 kinetics would be observed.
Substrate Favors 3° > 2°Favors Methyl > 1° > 2°As a 1° halide, strongly favors SN2. youtube.com
Intermediate CarbocationNone (Transition State)Avoids unstable 1° carbocation.
Nucleophile Weak nucleophile is effective.Requires a strong nucleophile.Reaction is fastest with strong nucleophiles.
Solvent Favored by polar protic solvents.Favored by polar aprotic solvents.Reaction is fastest in polar aprotic solvents.
Stereochem. RacemizationInversion of configurationInversion would occur if the carbon were chiral.

Elimination Reactions

Alongside substitution, this compound can undergo elimination reactions to form an alkene, particularly in the presence of a base. These reactions can also proceed through unimolecular (E1) or bimolecular (E2) pathways.

Unimolecular (E1) Mechanisms

The E1 mechanism is a two-step elimination process that, like the SN1 reaction, begins with the formation of a carbocation intermediate. masterorganicchemistry.comcentre.edu In the second step, a weak base removes a proton from a carbon atom adjacent (beta) to the positively charged carbon, forming a double bond. centre.edupearson.com

Because the rate-determining step is the formation of the carbocation, the E1 pathway is subject to the same constraints as the SN1 pathway. libretexts.org For this compound, the requirement to form a high-energy primary carbocation makes the E1 mechanism highly improbable under normal conditions. libretexts.org E1 reactions are typically observed for tertiary and secondary substrates in the presence of a weak base and often at higher temperatures. youtube.comchemistrysteps.com

Should a carbocation form, the subsequent deprotonation step determines the regiochemistry of the resulting alkene. The regioselectivity of E1 reactions is governed by Zaitsev's rule. chemistrysteps.comsaskoer.ca

Zaitsev's Rule: This rule states that in an elimination reaction, the major product will be the more stable, more highly substituted alkene. orgoreview.comlibretexts.org E1 reactions almost exclusively yield the Zaitsev product because the deprotonation step is thermodynamically controlled, allowing time for the most stable product to be formed. youtube.comorgoreview.com

Hofmann's Rule: This rule predicts the formation of the less substituted alkene. This outcome is typically observed in E2 reactions involving sterically bulky bases or poor leaving groups. masterorganicchemistry.comchemistrysteps.comlibretexts.org

For this compound, there is only one beta-carbon (the carbon of the ethyl group attached to the cyclohexane ring) that has hydrogens available for elimination. Therefore, if an E1 or E2 reaction were to occur, it would lead to a single constitutional isomer, 4-methyl-1-vinylcyclohexane. In this specific case, there is no competition between different regioisomers, and thus the Zaitsev/Hofmann rules are not applicable for predicting a product ratio.

Bimolecular (E2) Mechanisms

The E2 mechanism is a concerted, one-step process where a base removes a beta-proton, the C-H bond electrons form a pi bond, and the leaving group departs simultaneously. pressbooks.publibretexts.orglibretexts.org The reaction rate is dependent on the concentration of both the substrate and the base. pressbooks.pubmasterorganicchemistry.com For primary alkyl halides, the E2 reaction is a significant competitive pathway to SN2, especially when a strong, sterically hindered base (e.g., potassium tert-butoxide) is used. pressbooks.publibretexts.org Such bases are poor nucleophiles and favor elimination over substitution.

A strict stereoelectronic requirement of the E2 mechanism is that the beta-hydrogen and the leaving group must be in an anti-periplanar conformation. pressbooks.publibretexts.org This means they lie in the same plane but on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. youtube.comyoutube.com This specific alignment allows for the smooth overlap of the C-H bonding orbital with the C-Br antibonding orbital (σ*), facilitating the formation of the new pi bond as the leaving group departs. youtube.com

In the case of this compound, the relevant C-C bond is part of the acyclic ethyl group. This bond has free rotation, allowing the beta-hydrogen and the bromine atom to easily adopt the required anti-periplanar geometry for the E2 transition state. This contrasts with cyclic systems like cyclohexane itself, where ring flipping may be necessary to place both groups in axial positions for the reaction to occur. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com Because this geometric requirement can be readily met, the E2 pathway is a viable elimination route for this molecule in the presence of a suitable strong base.

Regioselectivity and Stereospecificity

In reactions involving this compound, regioselectivity and stereospecificity would be dictated by the nature of the reaction (e.g., substitution or elimination) and the specific reaction conditions.

Regioselectivity in elimination reactions (E1 and E2) would concern the formation of different alkene isomers. For instance, under E2 conditions with a strong, non-bulky base, the Zaitsev product, 4-methyl-1-vinylcyclohexane, would be the predicted major product due to the formation of the more substituted double bond. Conversely, a bulky base would likely favor the Hofmann product, though in this specific substrate, the primary nature of the bromoethyl group significantly influences the possible pathways.

Stereospecificity is particularly relevant in concerted reactions like the E2 mechanism. For an E2 reaction to occur, the hydrogen atom and the bromine leaving group must be in an anti-periplanar conformation. Given the conformational flexibility of the cyclohexane ring and the free rotation of the ethyl side chain, this requirement would influence which conformer of this compound is reactive. In nucleophilic substitution (SN2) reactions, stereospecificity would manifest as an inversion of configuration at the carbon atom undergoing attack. However, since the bromine is on a primary carbon, the stereochemical outcome is less complex than with a chiral center.

Interplay between Substitution and Elimination Pathways

The competition between substitution (SN1, SN2) and elimination (E1, E2) is a central theme in the reactivity of alkyl halides like this compound. The outcome of this competition is governed by several factors:

Nature of the Substrate: this compound is a primary alkyl halide. Primary substrates strongly favor the SN2 mechanism with good nucleophiles and the E2 mechanism with strong, bulky bases. They are generally unreactive under SN1 and E1 conditions due to the instability of the corresponding primary carbocation.

Strength and Concentration of the Base/Nucleophile: Strong, concentrated bases (e.g., alkoxides) favor E2 elimination. Strong, but less sterically hindered nucleophiles (e.g., iodide, cyanide) favor SN2 substitution. Weak nucleophiles/bases (e.g., water, alcohols) would lead to very slow reactions, potentially involving SN1/E1 pathways if a primary carbocation could be formed and stabilized through rearrangement.

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) favor SN2 reactions, while polar protic solvents (e.g., ethanol, water) can facilitate both SN1/E1 and SN2/E2 pathways.

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.

A hypothetical data table illustrating these principles for this compound is presented below.

Reagent/ConditionsMajor PathwayPredicted Major Product(s)
Sodium ethoxide in ethanol, 70°CE24-methyl-1-vinylcyclohexane
Sodium cyanide in DMSOSN21-(2-Cyanoethyl)-4-methylcyclohexane
Ethanol, 25°CSlow SN1/E1 (likely with rearrangement)Mixture including rearranged products

Rearrangement Processes Involving the Bromoethyl Group

While primary carbocations are highly unstable, their transient formation in polar, non-nucleophilic solvents could lead to rapid rearrangement to more stable secondary or tertiary carbocations.

Neighboring Group Participation of Bromine

The bromine atom in this compound is suitably positioned to engage in neighboring group participation (NGP), also known as anchimeric assistance. In a solvolysis reaction, the bromine atom could act as an internal nucleophile, displacing the leaving group (if one were present on the adjacent carbon) to form a cyclic bromonium ion intermediate. In the context of the bromoethyl group itself, if a reaction were to induce a positive charge on the carbon adjacent to the bromine, the bromine's lone pairs could stabilize this charge. However, in typical substitution or elimination reactions starting with this compound, the bromine itself is the leaving group. NGP by bromine is more commonly observed in systems where the bromine is assisting the departure of another leaving group.

Hydride and Alkyl Shifts

Should conditions favor the formation of a primary carbocation at the terminal carbon of the ethyl group (e.g., under SN1 conditions with a Lewis acid catalyst), it would be expected to undergo a rapid 1,2-hydride shift from the adjacent carbon of the ethyl chain to form a more stable secondary carbocation. This could be followed by further rearrangements involving the cyclohexane ring. For instance, a subsequent hydride shift from the cyclohexane ring could lead to a tertiary carbocation. Ring expansion via an alkyl shift is also a theoretical possibility if the carbocation is located on the carbon attached to the ring, which could occur after an initial rearrangement. These rearrangements would lead to a mixture of products different from those expected from direct substitution or elimination.

Radical Reactions and Their Mechanisms

Homolytic Cleavage of C-Br Bond

The carbon-bromine bond in this compound can undergo homolytic cleavage under the influence of heat or UV light, or by using a radical initiator. This process involves the even distribution of the two bonding electrons between the carbon and bromine atoms, resulting in the formation of a primary alkyl radical and a bromine radical.

C₉H₁₇Br → C₉H₁₇• + Br•

The energy required for this process is the bond dissociation energy (BDE) of the C-Br bond. Primary alkyl radicals are relatively unstable and will readily participate in subsequent radical chain reactions, such as hydrogen abstraction or addition to double bonds. The stability of carbon radicals follows the order: tertiary > secondary > primary, which influences the regioselectivity of radical reactions. For instance, in a radical halogenation reaction, abstraction of a tertiary hydrogen from the cyclohexane ring would be favored over abstraction of a primary or secondary hydrogen.

Radical Cyclization Pathways

The intramolecular cyclization of this compound represents a significant pathway for the formation of the bicyclo[4.4.0]decane, or decalin, ring system. This transformation proceeds via a free-radical chain mechanism, typically initiated by a radical initiator and mediated by a reagent such as a trialkyltin hydride. The process is a powerful method for carbon-carbon bond formation under neutral conditions. thieme-connect.de

The reaction mechanism involves three primary stages: initiation, propagation, and termination.

Initiation : The process begins with the thermal or photochemical decomposition of a radical initiator, commonly azobisisobutyronitrile (AIBN), to generate initial radical species. These radicals then react with a co-reagent, such as tributyltin hydride (Bu₃SnH), to produce a tributyltin radical (Bu₃Sn•).

Propagation : This stage consists of two key steps:

Radical Generation : The tributyltin radical abstracts the bromine atom from this compound. This homolytic cleavage of the carbon-bromine bond forms a primary alkyl radical, the 2-(4-methylcyclohexyl)ethyl radical, and tributyltin bromide.

Intramolecular Cyclization : The newly formed 2-(4-methylcyclohexyl)ethyl radical undergoes an intramolecular cyclization. This is a 1,6-cyclization event where the radical center attacks a C-H bond on the cyclohexane ring, leading to the formation of a new carbon-carbon bond and a bicyclic radical intermediate. This step is typically irreversible and results in the formation of the thermodynamically stable decalin skeleton. The regioselectivity of this step is governed by the formation of a six-membered ring, which is kinetically and thermodynamically favored. wikipedia.org

Hydrogen Atom Abstraction : The cyclized decalinyl radical then abstracts a hydrogen atom from a tributyltin hydride molecule. This quenches the radical, yielding the final 4-methyldecalin product and regenerating a tributyltin radical, which can then continue the chain reaction.

The stereochemical outcome of the cyclization is of critical importance and is largely determined during the intramolecular C-C bond formation step. The reaction generally proceeds through a chair-like transition state, which minimizes steric strain. princeton.edu The conformation of the 2-(4-methylcyclohexyl)ethyl radical intermediate, particularly the equatorial preference of the methyl group on the cyclohexane ring, influences the stereochemistry of the resulting ring fusion. This can lead to the formation of both cis- and trans-fused decalin isomers. The ratio of these isomers is sensitive to reaction conditions such as temperature and the concentration of the hydrogen donor (e.g., Bu₃SnH). Generally, lower concentrations of the hydrogen donor can allow for equilibration to the more thermodynamically stable trans-decalin product.

Detailed research findings on analogous systems demonstrate the synthetic utility of this pathway for constructing substituted decalin frameworks, which are common motifs in natural products. rsc.orgwhiterose.ac.uk The precise control of stereoselectivity remains a key area of investigation in radical cyclization reactions. wikipedia.org

Table 1: Representative Data on Radical Cyclization of Substituted Bromoethylcyclohexanes

EntryReaction ConditionsOverall Yield (%)Product Ratio (cis:trans)
1Bu₃SnH (1.1 eq), AIBN (0.1 eq), Benzene, 80°C, 4h8530:70
2Bu₃SnH (1.5 eq), AIBN (0.1 eq), Toluene (B28343), 110°C, 2h8225:75
3(TMS)₃SiH (1.2 eq), AIBN (0.1 eq), Benzene, 80°C, 6h7840:60
4Bu₃SnH (1.1 eq), Et₃B (0.2 eq), Benzene, 25°C, 8h9055:45

Note: Data is representative of typical radical cyclizations for forming decalin systems and is used for illustrative purposes.


Stereochemical Dynamics of 1 2 Bromoethyl 4 Methylcyclohexane and Its Reactions

Conformational Analysis of the Methylcyclohexane Ring

The non-planar structure of the cyclohexane (B81311) ring is fundamental to understanding the behavior of its derivatives. Its most stable arrangement is the chair conformation, which minimizes both angle strain and torsional strain. pressbooks.pub

The cyclohexane ring exists predominantly in a low-energy chair conformation. In this arrangement, all carbon-carbon bond angles are approximately 109.5°, effectively eliminating angle strain. pressbooks.pub Furthermore, all hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain. pressbooks.pub

A crucial dynamic aspect of the cyclohexane ring is its ability to undergo a conformational change known as a "ring flip" or "chair-flipping." pressbooks.pubwikipedia.org During this process, one chair conformation interconverts into another. This interconversion involves passing through higher-energy intermediate conformations, such as the "half-chair" and "boat" conformations. wikipedia.orgmasterorganicchemistry.comlibretexts.org The energy barrier for this inversion is approximately 10–11 kcal/mol (about 45 kJ/mol), which is low enough for the interconversion to be rapid at room temperature. masterorganicchemistry.comlibretexts.org As a result of a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.comfiveable.melibretexts.org

Chair flip of a substituted cyclohexane, showing the interconversion of axial and equatorial positions.

When a cyclohexane ring bears a substituent, the two chair conformers are no longer of equal energy. libretexts.orglibretexts.org Substituents generally prefer the more spacious equatorial position over the more sterically hindered axial position. fiveable.melibretexts.orgucalgary.ca This preference is primarily due to unfavorable steric interactions, known as 1,3-diaxial interactions, that occur when a substituent is in the axial position. ucalgary.capressbooks.pubjove.com An axial substituent is brought into close proximity with the two other axial hydrogens on the same face of the ring, leading to steric strain. ucalgary.capressbooks.pub

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers. masterorganicchemistry.comwikipedia.org A larger A-value signifies a stronger preference for the equatorial position. fiveable.memasterorganicchemistry.com

For 1-(2-bromoethyl)-4-methylcyclohexane, we must consider the A-values for both the methyl group and the 2-bromoethyl group. The A-value for a methyl group is well-established at approximately 1.74 kcal/mol. wikipedia.orgwikipedia.org The A-value for a 2-bromoethyl group is not commonly tabulated but can be estimated to be similar to or slightly larger than that of an ethyl group (~1.8 kcal/mol) due to potential gauche interactions within the side chain itself. oregonstate.eduutdallas.edu

SubstituentA-value (kcal/mol)
-CH₃ (Methyl)1.74 wikipedia.orgwikipedia.org
-CH₂CH₃ (Ethyl)~1.8 oregonstate.eduutdallas.edu
-Br (Bromo)~0.4-0.6 masterorganicchemistry.comoregonstate.edu
-C(CH₃)₃ (tert-Butyl)~5.0 libretexts.org

In the case of trans-1-(2-bromoethyl)-4-methylcyclohexane , the most stable conformation is the diequatorial chair form, where both the larger 2-bromoethyl group and the methyl group occupy equatorial positions. The alternative diaxial conformation would be significantly destabilized by 1,3-diaxial interactions from both groups and is therefore present in negligible amounts.

For cis-1-(2-bromoethyl)-4-methylcyclohexane , one substituent must be axial while the other is equatorial. Two possible chair conformations are in equilibrium. Since the 2-bromoethyl group is slightly bulkier than the methyl group (based on estimated A-values), the conformation where the 2-bromoethyl group is equatorial and the methyl group is axial is slightly more stable. pressbooks.pub

Stereochemical Outcomes in Nucleophilic Substitution

Nucleophilic substitution reactions on the 2-bromoethyl side chain of this compound proceed via well-defined stereochemical pathways, depending on the reaction mechanism. The chiral centers on the cyclohexane ring itself (C1 and C4) are not directly involved in the reaction and their configuration remains unchanged.

The SᵢN2 (Substitution, Nucleophilic, bimolecular) reaction occurs in a single, concerted step. libretexts.org The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. chemistrysteps.com This trajectory, known as "backside attack," is necessary for the electrons from the nucleophile's highest occupied molecular orbital (HOMO) to flow into the C-Br bond's lowest unoccupied molecular orbital (LUMO), which is located on the back lobe of the carbon atom. chemistrysteps.com

As the new bond between the nucleophile and the carbon forms, the bond to the leaving group (bromide) simultaneously breaks. This mechanism forces the other three groups on the carbon to "flip" over, much like an umbrella inverting in the wind. youtube.com The result is a complete inversion of the stereochemical configuration at the reaction center. libretexts.orglibretexts.org If the reaction were to occur at a chiral center, an (R)-configured substrate would yield an (S)-configured product, and vice versa. libretexts.org

Schematic of an SN2 reaction showing backside attack by a nucleophile (Nu-) on a carbon-bromine bond, resulting in inversion of configuration.

In contrast, the SᵢN1 (Substitution, Nucleophilic, unimolecular) mechanism is a two-step process. ncert.nic.inpressbooks.pub The first and rate-determining step is the spontaneous departure of the leaving group, forming a carbocation intermediate. pressbooks.pubchemistrysteps.com This carbocation is sp² hybridized and possesses a trigonal planar geometry, with an empty p-orbital perpendicular to the plane. chemistrysteps.comlibretexts.org

Because the carbocation is flat, the nucleophile can attack the empty p-orbital from either face in the second step. libretexts.orgkhanacademy.org Attack from one side leads to a product with retention of the original configuration, while attack from the opposite side leads to a product with an inverted configuration. masterorganicchemistry.com If the leaving group fully dissociates and does not shield one face of the carbocation, attack from either side is equally probable. This results in a 50:50 mixture of the two enantiomers, a product known as a racemic mixture. pressbooks.pubchemistrysteps.comlibretexts.org Therefore, SᵢN1 reactions that occur at a chiral center typically proceed with racemization.

Stereochemical Outcomes in Elimination Reactions

Elimination reactions of this compound also exhibit distinct stereochemical requirements and outcomes. These reactions result in the formation of an alkene.

The E2 (Elimination, bimolecular) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, while the leaving group departs and a double bond forms simultaneously. libretexts.org This mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. chemistrysteps.commgscience.ac.in This means they must lie in the same plane and be oriented at a 180° dihedral angle to one another. For the flexible 2-bromoethyl side chain, this conformation is readily achieved through rotation around the carbon-carbon single bond. E2 reactions are often stereoselective, favoring the formation of the more stable (generally trans) alkene product when multiple β-hydrogens are available. chemistrysteps.comkhanacademy.org

The E1 (Elimination, unimolecular) mechanism proceeds through the same carbocation intermediate formed in the SᵢN1 reaction. ksu.edu.sa In a second step, a weak base removes a proton from an adjacent carbon atom to form the double bond. Since there is no requirement for a specific alignment in the intermediate, the regioselectivity is primarily governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.orgksu.edu.sa Stereochemically, E1 reactions also tend to favor the formation of the more stable trans-alkene. ksu.edu.sa

Stereospecificity of E2 Reactions

The bimolecular elimination (E2) reaction is highly stereospecific, requiring a specific spatial arrangement of the leaving group and the proton being abstracted. For an E2 reaction to proceed, the leaving group (in this case, the bromine atom of the 2-bromoethyl substituent) and a β-hydrogen must be in an anti-periplanar conformation. This means they must lie in the same plane and be oriented at a 180° angle to each other. In cyclohexane systems, this geometric requirement translates to a trans-diaxial arrangement of the leaving group and the β-hydrogen.

In the case of this compound, the leaving group is on the ethyl side chain, not directly on the cyclohexane ring. The β-hydrogens are on the carbon atom of the ethyl group that is attached to the ring. The conformation of the cyclohexane ring influences the spatial orientation of the 1-(2-bromoethyl) substituent, which in turn affects the feasibility of achieving the necessary anti-periplanar arrangement for the E2 reaction.

For the E2 reaction to occur, the C-Br bond must be anti-periplanar to a C-H bond on the adjacent carbon of the ethyl group. The cis and trans isomers of this compound will adopt different chair conformations, which will affect the rate of the E2 reaction. The more stable conformation for a substituted cyclohexane is typically the one where the larger substituents are in the equatorial position to minimize steric strain.

In the cis isomer, the methyl group and the bromoethyl group are on the same side of the ring. In one chair conformation, one group will be axial and the other equatorial. In the other chair form (after a ring flip), their positions will be reversed. The equilibrium will favor the conformation where the bulkier bromoethyl group is in the equatorial position.

In the trans isomer, the two groups are on opposite sides of the ring. This allows for a conformation where both the methyl and the bromoethyl groups can be in equatorial positions, which is generally the most stable arrangement. The alternative chair form would place both groups in the less favorable axial positions.

The rate of the E2 elimination will depend on the concentration of the conformer that allows for the anti-periplanar arrangement. Since the reaction occurs on the flexible ethyl side chain, the rotational conformers of the bromoethyl group are critical. The chair conformation of the cyclohexane ring will influence the preferred rotational state of this side chain. A simplified representation of the product distribution in the E2 elimination of cis- and trans-1-(2-bromoethyl)-4-methylcyclohexane is presented in the following hypothetical data table, based on established principles of stereochemistry.

IsomerMajor ConformerOrientation of Bromoethyl GroupFavored ProductHypothetical Product Ratio (Zaitsev:Hofmann)
cis-1-(2-Bromoethyl)-4-methylcyclohexaneBromoethyl equatorial, Methyl axialEquatorial4-Methyl-1-vinylcyclohexane (Zaitsev)85:15
trans-1-(2-bromoethyl)-4-methylcyclohexaneBoth groups equatorialEquatorial4-Methyl-1-vinylcyclohexane (Zaitsev)90:10

Note: This table is illustrative and based on theoretical principles. Actual experimental ratios may vary.

Formation of Geometric Isomers (cis/trans Alkenes)

The E2 elimination of this compound leads to the formation of an alkene. Specifically, the removal of a proton from the carbon of the ethyl group adjacent to the ring and the departure of the bromide ion results in the formation of a double bond, yielding 4-methyl-1-vinylcyclohexane.

In this particular case, the newly formed double bond is between a ring carbon and an exocyclic methylene (B1212753) group (a vinyl group). Therefore, the product, 4-methyl-1-vinylcyclohexane, does not exhibit cis/trans (E/Z) isomerism around the newly formed double bond. Geometric isomerism would be possible if the elimination occurred in a way that the double bond was formed between two carbons that each had two different substituents.

For example, if the substrate were 1-(1-bromoethyl)-4-methylcyclohexane, elimination could lead to the formation of (E)- and (Z)-1-ethylidene-4-methylcyclohexane, and the stereochemistry of the starting material would influence the ratio of these geometric isomers. However, for this compound, the product is a terminal alkene, which cannot have cis/trans isomers.

The primary stereochemical consideration in the product is the retention of the stereochemistry of the 4-methylcyclohexyl group. The cis or trans nature of the starting material will determine the stereochemistry of the final alkene product, but not in the context of E/Z isomerism of the double bond.

Diastereomeric Ratio Determination in Synthetic Procedures

The synthesis of this compound can result in a mixture of cis and trans diastereomers. The determination of the ratio of these diastereomers is crucial for understanding the stereoselectivity of the synthetic route and for studying the distinct reactivity of each isomer. Several analytical techniques can be employed to determine this ratio.

Gas Chromatography (GC): The cis and trans isomers of this compound are likely to have slightly different boiling points and polarities. Therefore, they can often be separated and quantified using gas chromatography. By analyzing the crude reaction mixture, the relative peak areas in the chromatogram can be used to determine the diastereomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between diastereomers. The different spatial arrangements of the methyl and bromoethyl groups in the cis and trans isomers will result in distinct chemical shifts for the protons and carbons in the cyclohexane ring and the substituents. For instance, the chemical shift of the methyl protons and the protons on the carbon bearing the bromoethyl group are likely to be different for the two isomers. Integration of the signals corresponding to each isomer in the ¹H NMR spectrum can provide a quantitative measure of the diastereomeric ratio.

A hypothetical set of ¹H NMR data illustrating the differences between the cis and trans isomers is presented below.

IsomerKey Proton SignalHypothetical Chemical Shift (ppm)Integration Ratio (cis:trans)
cis-1-(2-Bromoethyl)-4-methylcyclohexane-CH₃0.881
trans-1-(2-bromoethyl)-4-methylcyclohexane-CH₃0.922.5

In this hypothetical example, a 1:2.5 ratio of the cis to trans isomer is determined from the integration of the methyl proton signals.

The choice of synthetic route will heavily influence the resulting diastereomeric ratio. For example, the hydrogenation of a substituted toluene (B28343) derivative followed by functionalization could lead to a different diastereomeric ratio compared to a Diels-Alder reaction followed by subsequent modifications. The reaction conditions, including temperature, solvent, and catalyst, can also play a significant role in the stereochemical outcome of the synthesis. Careful analysis of the product mixture is therefore essential for characterizing the stereochemical course of the reaction.

Derivatization and Functionalization of 1 2 Bromoethyl 4 Methylcyclohexane for Advanced Building Blocks

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of synthetic organic chemistry. 1-(2-Bromoethyl)-4-methylcyclohexane, as an electrophilic substrate, can participate in several key reactions to extend its carbon framework.

One of the most fundamental transformations for alkyl halides is their conversion into organometallic reagents. This compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, [2-(4-methylcyclohexyl)ethyl]magnesium bromide. mnstate.edulibretexts.org Similarly, reaction with metallic lithium yields the organolithium equivalent, [2-(4-methylcyclohexyl)ethyl]lithium. libretexts.orgwikipedia.org

These newly formed organometallic compounds effectively reverse the polarity of the carbon atom attached to the metal, transforming it into a potent nucleophile and a strong base. mnstate.eduwikipedia.org As powerful nucleophiles, they readily participate in addition reactions with electrophilic carbonyl compounds. For instance, reaction with aldehydes or ketones produces secondary and tertiary alcohols, respectively, after an acidic workup. wikipedia.org This process is a highly effective method for creating complex alcohol structures.

Table 1: Representative Reactions of Organometallic Reagents Derived from this compound

ReagentElectrophileProduct Class
[2-(4-methylcyclohexyl)ethyl]magnesium bromideAldehyde (R-CHO)Secondary Alcohol
[2-(4-methylcyclohexyl)ethyl]magnesium bromideKetone (R-CO-R')Tertiary Alcohol
[2-(4-methylcyclohexyl)ethyl]lithiumCarbon Dioxide (CO₂)Carboxylic Acid
[2-(4-methylcyclohexyl)ethyl]lithiumEster (R-COOR')Tertiary Alcohol (after double addition)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. The Suzuki-Miyaura coupling, for example, typically involves the reaction of an organoboron compound with an organic halide. wikipedia.orglibretexts.org To utilize this compound in a Suzuki reaction, it would first need to be converted into an organoboron species, such as a boronic acid or boronate ester. This derivative could then be coupled with various aryl or vinyl halides to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org

The Heck reaction, another palladium-catalyzed process, generally couples aryl or vinyl halides with alkenes. organic-chemistry.org While the traditional Heck reaction is less common for unactivated alkyl halides, significant progress has been made using modified catalytic systems, often employing nickel catalysts. nih.govnih.gov These advancements allow for the coupling of primary alkyl bromides like this compound with alkenes, providing a direct method for olefination. nih.govnih.gov The mechanism can involve oxidative addition, migratory insertion, and β-hydride elimination, although pathways involving radical intermediates are also proposed for alkyl halides. nih.gov

Table 2: Potential Cross-Coupling Strategies

ReactionCoupling PartnersCatalyst System (Typical)Product Type
Suzuki Coupling[2-(4-methylcyclohexyl)ethyl]boronic acid + Aryl HalidePd complex (e.g., Pd(PPh₃)₄), BaseAryl-substituted alkane
Heck-type ReactionThis compound + AlkeneNi or Pd complex, Ligand, BaseSubstituted alkene

As a primary alkyl bromide, this compound is an excellent electrophile for SN2 reactions. libretexts.orgpressbooks.pub This reactivity is widely exploited in the alkylation of nucleophilic carbanions, particularly enolates derived from carbonyl compounds. libretexts.org When a ketone or ester is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), it is deprotonated at the α-carbon to form a nucleophilic enolate. pressbooks.publibretexts.org This enolate can then attack the electrophilic carbon of this compound, displacing the bromide and forming a new carbon-carbon bond at the α-position. libretexts.org

A classic example of this strategy is the malonic ester synthesis, which allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms. libretexts.org In this process, diethyl malonate is deprotonated with a base like sodium ethoxide, and the resulting enolate is alkylated with this compound. Subsequent hydrolysis of the ester groups and decarboxylation yields 4-(4-methylcyclohexyl)butanoic acid. libretexts.orglibretexts.org

Heteroatom Introduction and Transformation

The functionalization of this compound is not limited to carbon-carbon bond formation. The reactive C-Br bond is also a key handle for introducing heteroatoms such as oxygen and nitrogen, leading to a diverse range of derivatives.

Alcohols: The direct conversion of this compound to the corresponding alcohol, 2-(4-methylcyclohexyl)ethanol, can be achieved via an SN2 reaction with a hydroxide (B78521) source, such as sodium hydroxide.

Ethers: The Williamson ether synthesis provides a reliable route to ethers from alkyl halides. youtube.comlibretexts.org This method involves the reaction of an alkoxide, generated by deprotonating an alcohol with a strong base, with this compound. The alkoxide acts as a nucleophile, displacing the bromide in an SN2 reaction to form an ether linkage. youtube.com This reaction is highly efficient for primary alkyl halides.

Esters: Esters can be synthesized by reacting this compound with a carboxylate salt. The carboxylate anion acts as a nucleophile, attacking the alkyl bromide to form the ester product. This provides a straightforward method for attaching the 2-(4-methylcyclohexyl)ethyl group to various carboxylic acids.

Table 3: Synthesis of Oxygen-Containing Derivatives

DerivativeReagentReaction TypeProduct
AlcoholSodium Hydroxide (NaOH)SN2 Substitution2-(4-Methylcyclohexyl)ethanol
EtherSodium Alkoxide (NaOR)Williamson Ether Synthesis1-(2-Alkoxyethyl)-4-methylcyclohexane
EsterSodium Carboxylate (RCOONa)SN2 Substitution2-(4-Methylcyclohexyl)ethyl carboxylate

Amines: Primary amines can be synthesized from this compound through several methods. Direct reaction with ammonia (B1221849) can be used, though it often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation. lumenlearning.comlibretexts.org To achieve a more controlled synthesis of the primary amine, the Gabriel synthesis or the azide (B81097) synthesis is preferred. libretexts.orglibretexts.org The Gabriel synthesis involves alkylating potassium phthalimide, followed by hydrolysis to release the primary amine. libretexts.org The azide synthesis involves an SN2 reaction with sodium azide to form an alkyl azide, which is then reduced (e.g., with LiAlH₄) to the primary amine, 2-(4-methylcyclohexyl)ethanamine. libretexts.orglibretexts.org

Amides: Once the primary amine is synthesized, it can be readily converted into a variety of amides. This is typically achieved by reacting the amine with an acylating agent such as an acid chloride or an acid anhydride. libretexts.org This reaction forms a stable amide bond and is a common strategy for building more complex molecules. nih.gov

Heterocycles: this compound can serve as a precursor for the synthesis of nitrogen-containing heterocycles. nih.govmit.edu For example, reaction with a molecule containing two nucleophilic sites, such as an amino alcohol or a diamine, can lead to cyclization reactions that form heterocyclic rings like morpholines or piperazines, where the 2-(4-methylcyclohexyl)ethyl group is incorporated into the final structure.

Synthesis of Sulfur- and Phosphorus-Containing Derivatives

The introduction of sulfur and phosphorus heteroatoms into the this compound scaffold can be achieved through well-established nucleophilic substitution reactions. The electrophilic nature of the primary carbon atom bonded to the bromine makes it an excellent substrate for attack by soft nucleophiles like those derived from sulfur and phosphorus.

Sulfur-Containing Derivatives:

Thioethers (sulfides) are readily synthesized by the reaction of this compound with a thiol in the presence of a base. This reaction, a variation of the Williamson ether synthesis, proceeds via an SN2 mechanism. A wide variety of thiols, including alkyl, aryl, and heterocyclic thiols, can be employed to generate a library of diverse thioether derivatives. The general reaction involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then displaces the bromide ion.

Another route to sulfur-containing derivatives involves the use of inorganic sulfur nucleophiles. For instance, reaction with sodium hydrosulfide (B80085) (NaSH) can be used to introduce a thiol group, although disulfide formation can be a competing side reaction.

Table 1: Synthesis of Representative Sulfur-Containing Derivatives

EntrySulfur NucleophileBaseSolventProduct
1EthanethiolSodium EthoxideEthanol1-(2-(Ethylthio)ethyl)-4-methylcyclohexane
2ThiophenolPotassium CarbonateAcetone1-(4-Methylcyclohexyl)-2-(phenylthio)ethane
3Sodium SulfideN/AEthanol/WaterBis(2-(4-methylcyclohexyl)ethyl)sulfide

Phosphorus-Containing Derivatives:

The Michaelis-Arbuzov reaction is a powerful method for the formation of carbon-phosphorus bonds and is ideally suited for the synthesis of phosphonate (B1237965) esters from this compound. rsc.orgnih.gov This reaction involves the treatment of the alkyl bromide with a trialkyl phosphite (B83602). The reaction proceeds through an SN2 attack of the phosphorus atom on the electrophilic carbon, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes a dealkylation step, typically via another SN2 attack by the displaced bromide ion on one of the phosphite ester alkyl groups, to yield the thermodynamically stable phosphonate. nih.gov

These phosphonate derivatives are valuable intermediates in organic synthesis, notably as reagents in the Horner-Wadsworth-Emmons olefination to form alkenes.

Table 2: Plausible Michaelis-Arbuzov Reaction for Phosphonate Synthesis

EntryPhosphite ReagentReaction ConditionsProduct
1Triethyl phosphiteHeat (120-150 °C)Diethyl (2-(4-methylcyclohexyl)ethyl)phosphonate
2Trimethyl phosphiteHeat (120-150 °C)Dimethyl (2-(4-methylcyclohexyl)ethyl)phosphonate
3Triisopropyl phosphiteHeat (120-150 °C)Diisopropyl (2-(4-methylcyclohexyl)ethyl)phosphonate

Cyclization Strategies Involving the Bromoethyl Moiety

The bromoethyl group is not only a handle for introducing new functional groups but also a key participant in cyclization reactions to form novel ring systems. These strategies are fundamental in building molecular complexity and accessing unique three-dimensional structures.

When a nucleophilic functional group is present elsewhere in the molecule, an intramolecular SN2 reaction can occur, leading to the formation of a new ring. For this to be effective with the bromoethyl group, a nucleophile must be suitably positioned on the 4-methylcyclohexane ring. This typically requires a precursor where a nucleophilic group (e.g., hydroxyl, amino, or thiol) is located at the C1 position of the cyclohexane (B81311) ring.

For example, a 1-(2-bromoethyl)-4-methylcyclohexan-1-ol could undergo intramolecular cyclization upon treatment with a base. The base would deprotonate the hydroxyl group to form an alkoxide, which would then act as an internal nucleophile, attacking the carbon bearing the bromine and displacing it to form a bicyclic ether. The feasibility and rate of such cyclizations are governed by Baldwin's rules, which predict the favorability of ring-forming reactions. The formation of five- and six-membered rings is generally favored.

Table 3: Hypothetical Intramolecular Nucleophilic Cyclization Reactions

PrecursorNucleophileBaseProduct (Bicyclic System)
1-(2-Bromoethyl)-4-methylcyclohexan-1-olHydroxyl (-OH)Sodium Hydride (NaH)1-Methyl-8-oxabicyclo[4.3.0]nonane
1-(2-Bromoethyl)-4-methylcyclohexan-1-amineAmine (-NH2)Potassium Carbonate (K2CO3)1-Methyl-8-azabicyclo[4.3.0]nonane
This compound-1-thiolThiol (-SH)Sodium Hydroxide (NaOH)1-Methyl-8-thiabicyclo[4.3.0]nonane

Radical annulation provides a powerful alternative to ionic cyclization methods for ring construction. In the context of this compound, a radical can be generated from the C-Br bond, which can then participate in a ring-forming reaction. A common method for generating such radicals is through the use of a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a reducing agent like tributyltin hydride (Bu3SnH). princeton.edu However, due to the toxicity of tin compounds, tin-free methods, often employing visible light photoredox catalysis, have gained prominence. rsc.orgresearchgate.net

For a radical annulation to occur, a radical acceptor, typically an alkene or alkyne, must be present in the molecule. For instance, if the 4-methylcyclohexane ring contained an unsaturated side chain, the radical generated at the ethyl group could cyclize onto this π-system. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is a key consideration and is often predictable.

Table 4: Representative Radical Annulation Strategies

SubstrateRadical Generation MethodRadical AcceptorPotential Product Class
1-(2-Bromoethyl)-4-methyl-1-vinylcyclohexaneBu3SnH, AIBNVinyl groupFused bicyclic system
1-(2-Bromoethyl)-4-methyl-1-allylcyclohexanefac-Ir(ppy)3, Visible LightAllyl groupFused bicyclic system with methyl group
1-(2-Bromoethyl)-4-(prop-2-yn-1-yl)cyclohexaneTitanocene(III) chlorideAlkyneFused bicyclic system with exocyclic double bond

Spirocycles, which contain two rings connected by a single common atom, are important structural motifs in many natural products and pharmaceuticals. nih.gov The this compound scaffold can be elaborated into spirocyclic systems through intramolecular alkylation. This strategy requires a nucleophilic center to be generated at the C1 position of the cyclohexane ring.

A classic approach would be to start with a precursor like 1-carboxy-1-(2-bromoethyl)-4-methylcyclohexane. Deprotonation of a derivative, such as a malonic ester or a cyanoacetate (B8463686) at the C1 position, would generate a carbanion. This carbanion can then act as an internal nucleophile, displacing the bromide of the bromoethyl group to form a new five- or six-membered ring in a spiro fashion.

The Parham cyclization is another elegant method that could be adapted for this purpose. sciforum.netresearchgate.net This reaction involves a halogen-lithium exchange followed by an intramolecular cyclization onto an electrophile. While traditionally used with aryl halides, the principle can be extended. For instance, a precursor with an appropriate ortho-halophenyl group attached to the cyclohexane ring could be used, where the bromoethyl group acts as the internal electrophile for the generated aryllithium species.

Table 5: Synthetic Approaches to Spirocyclic Systems

Precursor at C1 of CyclohexaneReagents for Nucleophile GenerationType of CyclizationSpirocyclic Product
Diethyl malonate groupSodium ethoxideIntramolecular AlkylationSpiro[4.5]decane derivative
Acetonitrile (B52724) groupLithium diisopropylamide (LDA)Intramolecular AlkylationSpiro[4.5]decane derivative
Ortho-bromophenyl groupn-ButyllithiumParham-type CyclizationSpiro[cyclohexane-1,1'-indane] derivative

Advanced Applications of 1 2 Bromoethyl 4 Methylcyclohexane in Complex Organic Synthesis

Precursor in the Total Synthesis of Natural Products

There is no available research in peer-reviewed journals or patents that documents the use of 1-(2-Bromoethyl)-4-methylcyclohexane as a key precursor or starting material in the total synthesis of any known natural products. While its structural motifs—a substituted cyclohexane (B81311) ring and an ethyl chain—are common in various terpenoids and other natural products, this specific compound has not been cited as a strategic component in their construction.

Intermediate in the Preparation of Advanced Materials Precursors (Excluding Material Properties)

There is no documented evidence of This compound serving as a crucial intermediate in the synthesis of precursors for advanced materials. The synthesis of monomers for polymers, components for liquid crystals, or precursors for organic electronics typically involves highly specialized molecules with specific electronic and structural properties. The available chemical literature does not link This compound to the synthesis of any such precursors.

Computational and Theoretical Studies on 1 2 Bromoethyl 4 Methylcyclohexane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 1-(2-bromoethyl)-4-methylcyclohexane. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the molecule's electronic structure. These calculations can predict various properties, including molecular orbital energies, charge distribution, and dipole moment.

The electronic structure is key to the molecule's reactivity. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial in predicting its behavior in chemical reactions. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of this compound

PropertyValueMethod
HOMO Energy-9.8 eVDFT/B3LYP
LUMO Energy1.2 eVDFT/B3LYP
HOMO-LUMO Gap11.0 eVDFT/B3LYP
Dipole Moment2.1 DDFT/B3LYP

Note: The data in this table is illustrative and based on typical values for similar halogenated alkanes, calculated using a common level of theory.

Molecular Modeling and Conformational Landscape Analysis

The conformational flexibility of the cyclohexane (B81311) ring and the side chain in this compound results in a complex potential energy surface with multiple conformers. Molecular modeling techniques, including molecular mechanics and quantum mechanics, are used to explore this conformational landscape.

The cyclohexane ring can exist in several conformations, with the chair form being the most stable. The substituents—the methyl and 2-bromoethyl groups—can occupy either axial or equatorial positions. This leads to cis and trans isomers, each with their own set of conformers. The relative energies of these conformers determine their population at a given temperature. The most stable conformer is generally the one that minimizes steric interactions. For this compound, the diequatorial conformer of the trans isomer is expected to be the most stable due to the minimization of 1,3-diaxial interactions.

Table 2: Relative Energies of this compound Conformers

IsomerConformerRelative Energy (kcal/mol)
transdiequatorial0.00
transdiaxial5.5
cisaxial (bromoethyl), equatorial (methyl)2.1
cisequatorial (bromoethyl), axial (methyl)1.8

Note: The data in this table is representative and based on the principles of conformational analysis of substituted cyclohexanes.

Prediction of Reaction Pathways and Energy Barriers

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, potential reactions include nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. By calculating the potential energy surface for these reaction pathways, transition states can be located, and activation energy barriers can be determined.

For example, in an SN2 reaction with a nucleophile, the energy barrier will be influenced by the steric hindrance around the carbon atom bonded to the bromine. In an E2 reaction, the stereochemistry of the starting material is crucial, as the reaction requires an anti-periplanar arrangement of the departing proton and the bromide. Theoretical calculations can model these pathways and predict the most favorable reaction under different conditions.

Table 3: Calculated Activation Energy Barriers for Reactions of this compound

Reaction TypeNucleophile/BaseSolventActivation Energy (kcal/mol)
SN2CN-DMSO22
E2OEt-EtOH20

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational studies of reaction pathways.

Theoretical Insights into Stereoselectivity and Regioselectivity

Theoretical calculations can provide detailed insights into the stereoselectivity and regioselectivity of reactions involving this compound. For instance, in elimination reactions, the regioselectivity is determined by which proton is abstracted. Zaitsev's rule predicts that the more substituted alkene will be the major product, while Hofmann's rule predicts the less substituted alkene. Computational modeling can predict the product distribution by comparing the energy barriers for the different pathways leading to each product.

Stereoselectivity in reactions at a chiral center can also be investigated. While this compound itself is not chiral, reactions can introduce chirality. Theoretical models can predict which stereoisomer is likely to be formed preferentially by analyzing the transition state energies for the formation of each enantiomer or diastereomer.

Table 4: Predicted Regioselectivity in the E2 Elimination of this compound

ProductBasePredicted Ratio
1-methyl-4-vinylcyclohexane (Hofmann)t-BuOK70:30
4-ethylidene-1-methylcyclohexane (Zaitsev)EtO-25:75

Note: The data in this table is illustrative, based on the established principles of regioselectivity in elimination reactions with different bases.

Analytical Methodologies for Structural Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to reveal the structure of a molecule. For 1-(2-Bromoethyl)-4-methylcyclohexane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment. Although specific experimental data for this compound is not widely available in public databases, the expected spectral features can be predicted based on its chemical structure.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound would exhibit distinct signals for the protons on the cyclohexane (B81311) ring, the ethyl chain, and the methyl group. The chemical shift (δ) of each signal is influenced by the electron density around the proton.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
CH₃ (methyl group)~0.9Doublet
CH₂ (cyclohexane ring)~1.0-1.8Multiplets
CH (cyclohexane ring)~1.2-1.9Multiplets
CH₂-CH₂Br~1.8-2.1Multiplet
CH₂Br~3.4Triplet

Note: This is a predicted data table. Actual experimental values may vary.

The protons of the methyl group (CH₃) would likely appear as a doublet due to coupling with the adjacent methine proton on the cyclohexane ring. The methylene (B1212753) protons of the cyclohexane ring would produce a complex series of overlapping multiplets in the upfield region of the spectrum. The protons of the bromoethyl group would be deshielded by the electronegative bromine atom, causing their signals to appear at a lower field. Specifically, the CH₂ group directly attached to the bromine atom would be the most deshielded and would likely appear as a triplet due to coupling with the adjacent methylene group.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
CH₃ (methyl group)~22
CH₂ (cyclohexane ring)~30-35
CH (cyclohexane ring)~35-40
CH₂-CH₂Br~38
CH₂Br~33
C (cyclohexane ring, substituted)~40-45

Note: This is a predicted data table. Actual experimental values may vary.

The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. The carbon atom bonded to the electronegative bromine atom (CH₂Br) would be expected to have a chemical shift in the range of 30-40 ppm. The carbons of the cyclohexane ring would appear in the aliphatic region of the spectrum, with the carbon atom bearing the bromoethyl group appearing at a slightly different chemical shift compared to the others.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be instrumental in tracing the connectivity of the protons within the cyclohexane ring and the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of protons directly attached to carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing the long-range connectivity within the molecule, for instance, connecting the bromoethyl group to the specific carbon atom on the cyclohexane ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy. This allows for the determination of the exact mass of the molecular ion of this compound. The molecular formula of this compound is C₉H₁₇Br. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance, the mass spectrum would show two molecular ion peaks of similar intensity, separated by two mass units.

Expected High-Resolution Mass Data:

IonCalculated Exact Mass (m/z)
[C₉H₁₇⁷⁹Br]⁺204.0517
[C₉H₁₇⁸¹Br]⁺206.0497

Note: This is a calculated data table based on the molecular formula.

The experimentally determined exact masses would be compared to the calculated values for the proposed molecular formula to confirm the elemental composition of the compound.

Fragmentation Pattern Analysis for Structural Information

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. For this compound, common fragmentation pathways would likely involve the loss of the bromine atom, the ethyl group, or parts of the cyclohexane ring.

Plausible Fragmentation Pathways:

Loss of Bromine: A prominent fragmentation pathway would be the cleavage of the C-Br bond, resulting in a carbocation with a mass corresponding to the C₉H₁₇⁺ fragment.

Loss of the Bromoethyl Group: Cleavage of the bond between the cyclohexane ring and the ethyl group would lead to a fragment corresponding to the methylcyclohexyl cation.

Ring Fragmentation: The cyclohexane ring itself could undergo fragmentation, leading to a series of smaller hydrocarbon fragments.

The analysis of these fragmentation patterns, in conjunction with NMR data, provides a comprehensive and unambiguous structural characterization of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by absorptions corresponding to its alkane and alkyl halide components. The molecule lacks highly polar bonds like carbonyls or hydroxyls, resulting in a relatively simple spectrum dominated by C-H and C-Br vibrations.

The primary functional groups and their expected absorption regions are:

C-H Stretching (Alkanes): The cyclohexane ring and the ethyl and methyl groups contain numerous sp³ hybridized carbon-hydrogen bonds. These bonds typically exhibit strong absorption bands in the 2850-3000 cm⁻¹ region.

C-H Bending (Alkanes): The bending vibrations for methylene (-CH₂) and methyl (-CH₃) groups appear in the 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹ regions, respectively.

C-Br Stretching (Alkyl Halide): The carbon-bromine bond is a key functional group in this molecule. Its stretching vibration is expected to produce a moderate to strong absorption in the fingerprint region, typically between 500 and 690 cm⁻¹. The exact position can provide clues about the conformation of the molecule.

These characteristic peaks allow for the rapid confirmation of the compound's core structure and the presence of the bromoethyl moiety.

Table 1: Expected IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C-H (Alkyl)Stretching2850 - 3000Strong
C-H (CH₂)Bending (Scissoring)~1465Medium
C-H (CH₃)Bending (Asymmetrical)~1450Medium
C-H (CH₃)Bending (Symmetrical)~1375Medium-Weak
C-Br (Bromoalkane)Stretching500 - 690Medium-Strong

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is indispensable for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for quantifying its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability, and the nature of the sample matrix.

Gas Chromatography (GC) for Volatile Compounds

Given its molecular weight (205.13 g/mol ) and alkyl halide structure, this compound is sufficiently volatile and thermally stable for analysis by Gas Chromatography. GC separates compounds based on their boiling points and interactions with the stationary phase of the column.

A typical GC method for this compound would involve:

Stationary Phase: A non-polar or mid-polarity capillary column, such as one coated with a polysiloxane phase (e.g., 5% phenyl methylpolysiloxane), is suitable. Separation would occur primarily based on boiling point differences between the analyte and any impurities.

Detector: A Flame Ionization Detector (FID) can be used for general-purpose quantification. For enhanced sensitivity and selectivity towards the halogenated nature of the compound, an Electron Capture Detector (ECD) is highly effective. For definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) allows for both separation and structural confirmation based on the compound's mass spectrum and fragmentation pattern.

GC is an excellent tool for monitoring reaction progress and determining the purity of the final product with high resolution and sensitivity.

Table 2: Hypothetical GC Method Parameters for Purity Analysis
ParameterCondition
Column5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium or Hydrogen
Injector Temperature250 °C
Oven ProgramInitial 100 °C, ramp at 10 °C/min to 250 °C
DetectorFID (280 °C) or MS (scan range 40-300 m/z)

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Compounds

While GC is often preferred for volatile compounds, HPLC is a powerful alternative, especially when dealing with complex mixtures or when derivatization is required. A reverse-phase HPLC (RP-HPLC) method has been developed for the separation of this compound. idc-online.com In this mode, a non-polar stationary phase is used with a polar mobile phase.

The established method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. idc-online.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape. idc-online.com This method is scalable and can be adapted for preparative separation to isolate impurities. idc-online.com

Table 3: HPLC Method Parameters for this compound Analysis idc-online.com
ParameterCondition
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility)
ModeReverse-Phase (RP)
ApplicationPurity analysis, preparative separation, pharmacokinetics

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the C4 position of the cyclohexane ring (the carbon atom bonded to the methyl group). This gives rise to a pair of enantiomers: (4R)-1-(2-bromoethyl)-4-methylcyclohexane and (4S)-1-(2-bromoethyl)-4-methylcyclohexane. Additionally, the compound can exist as cis and trans diastereomers based on the relative orientation of the two substituents on the ring.

Enantiomers have identical physical properties in an achiral environment, meaning they cannot be separated by standard GC or HPLC techniques. Chiral chromatography is required for their resolution. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

The determination of enantiomeric excess (% ee), a measure of the purity of one enantiomer, is critical in pharmaceutical and biological contexts. A typical approach for the chiral separation of this compound would involve:

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) or cyclodextrin-based columns are widely used and would be a logical starting point for method development. wikipedia.org These phases provide a chiral environment through various interactions like hydrogen bonding and inclusion complexation. wikipedia.org

Mode: The separation could be performed using either chiral HPLC or chiral GC, depending on the specific CSP and the volatility of the compound.

Mobile Phase (for HPLC): A mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol) is common for normal-phase chiral separations.

By separating the enantiomers, their relative peak areas can be used to calculate the enantiomeric excess, providing crucial information about the stereochemical outcome of a synthesis.

Future Research Directions and Unexplored Avenues for 1 2 Bromoethyl 4 Methylcyclohexane

Development of Sustainable and Green Synthesis Routes

The synthesis of alkyl bromides traditionally relies on reagents and conditions that are often at odds with the principles of green chemistry. Future research into 1-(2-bromoethyl)-4-methylcyclohexane should prioritize the development of environmentally benign synthetic pathways, moving away from hazardous reagents and solvents.

A primary precursor for this compound is 2-(4-methylcyclohexyl)ethanol. Conventional bromination of this alcohol might involve reagents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid with sulfuric acid, which pose significant handling risks and generate stoichiometric waste.

Prospective green methodologies could focus on catalytic and atom-economical approaches. For instance, transition-metal-free aerobic bromination, using sodium bromide (NaBr) or aqueous hydrobromic acid (HBr) as the bromine source and air as the oxidant, presents a highly sustainable alternative. nih.gov Another promising avenue is the use of in-situ generated bromine from the oxidation of a bromide salt with a milder oxidant like sodium hypochlorite (B82951) (NaOCl) in a continuous flow system, which enhances safety and control. nih.gov These methods reduce the need for toxic brominating agents and often allow for the use of greener solvents.

Table 1: Comparison of Hypothetical Synthesis Routes for this compound
ParameterTraditional Method (e.g., PBr₃)Proposed Green Route (Aerobic Bromination)
Bromine SourcePhosphorus tribromide (PBr₃)HBr or NaBr
OxidantNone (Substitution)Molecular Oxygen (from air)
ByproductsPhosphorous acid (H₃PO₃)Water (H₂O)
Safety ConcernsCorrosive, toxic, moisture-sensitive reagentMilder conditions, avoids hazardous reagents
Green Chemistry PrincipleLow Atom Economy, Hazardous ReagentsHigh Atom Economy, Safer Solvents/Reagents, Use of Renewable Feedstocks (Air)

Exploration of Novel Catalytic Transformations

The primary C-Br bond in this compound is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds. While fundamental substitution and elimination reactions are expected, its potential in modern catalytic cross-coupling reactions is an unexplored frontier.

Future research could investigate its utility in palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. mdpi.comresearchgate.net Coupling with various organoboron, organozinc, or organotin reagents could provide access to a wide array of derivatives where the bromoethyl moiety is extended or functionalized, leading to novel materials or pharmaceutical precursors. Iron-catalyzed cross-coupling, a more economical and less toxic alternative to palladium, also represents a compelling avenue for investigation. researchgate.net

The development of stereoconvergent cross-coupling methods would be particularly significant, potentially allowing for control over the stereochemistry at the cyclohexane (B81311) ring, depending on the reaction mechanism and catalyst choice. Furthermore, catalytic elimination reactions could provide a controlled route to 4-methyl-1-vinylcyclohexane, a potentially useful monomer.

Table 2: Potential Catalytic Transformations for this compound
Reaction TypePotential Coupling PartnerCatalyst SystemHypothetical Product Class
Suzuki CouplingArylboronic acidsPd(PPh₃)₄ / BaseAryl-substituted cyclohexylethanes
Negishi CouplingOrganozinc reagentsPd(0) or Ni(0) complexesAlkyl- or aryl-extended chains
Sonogashira CouplingTerminal alkynesPd(0)/Cu(I) catalystAlkynyl cyclohexylethanes
Buchwald-Hartwig AminationPrimary/Secondary AminesPd(0) with specialized phosphine (B1218219) ligandsN-substituted cyclohexylethylamines

Investigation of Biological Interactions as a Probe Molecule (Excluding Clinical Data)

Alkyl halides can serve as reactive covalent probes to investigate biological systems by forming stable bonds with nucleophilic residues in biomolecules, such as the thiol group of cysteine. The specific structure of this compound, with its bulky and lipophilic 4-methylcyclohexyl group, makes it an intriguing candidate for a chemical probe with unique targeting properties.

This compound could be explored as a tool to map hydrophobic binding pockets in proteins. Unlike smaller or more polar probes, its large, non-polar moiety would likely favor interaction with proteins that have spacious and greasy active sites or allosteric sites. By reacting with a nearby nucleophile, it would permanently "tag" this region, allowing for subsequent identification of the binding site or the protein itself via mass spectrometry-based proteomics.

Future studies could involve synthesizing a radiolabeled or fluorescence-tagged version of this molecule to facilitate detection. Such a probe could be valuable for identifying novel drug targets or for understanding protein-ligand interactions in a non-clinical research context.

Table 3: Hypothetical Application as a Biological Probe
FeatureDescriptionPotential Research Application
Reactive GroupPrimary Alkyl BromideCovalently labels nucleophilic amino acid residues (e.g., Cysteine, Histidine).
Recognition Moiety4-methylcyclohexyl groupProvides bulk and lipophilicity for selective targeting of hydrophobic pockets.
Overall GoalActivity-Based Protein ProfilingIdentify and isolate proteins with specific binding site characteristics for fundamental biological research.

Advanced Spectroscopic and In-Situ Monitoring of Reactions

Optimizing the synthesis and subsequent reactions of this compound requires a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates or byproducts. Advanced spectroscopic techniques, particularly those applied in-situ, offer a powerful means to gain this insight in real-time.

Future process development for this compound should incorporate in-situ monitoring tools. mt.com For example, using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, the synthesis from 2-(4-methylcyclohexyl)ethanol could be tracked by observing the disappearance of the broad alcohol O-H stretching band and the appearance of the C-Br vibrational mode. This data allows for precise determination of reaction endpoints and kinetic profiling.

Similarly, in-situ Raman spectroscopy or Nuclear Magnetic Resonance (NMR) could be used to monitor catalytic transformations, providing real-time concentration data of reactants, products, and any detectable intermediates without the need for offline sampling and analysis. chemrxiv.org Time-resolved in-situ approaches are crucial for understanding reaction mechanisms, optimizing conditions (e.g., temperature, pressure, catalyst loading), and ensuring the scalability and safety of chemical processes. researchgate.netnih.govbirmingham.ac.uk

Table 4: Application of In-Situ Monitoring Techniques for Reactions of this compound
TechniqueInformation GainedBenefit for Research
In-Situ FTIR/RamanReal-time concentration of reactants and products via vibrational spectroscopy.Precise kinetic analysis, reaction endpoint determination, and optimization of process parameters.
In-Situ NMRDetailed structural information on all soluble species in the reaction mixture.Unambiguous identification of intermediates and byproducts, leading to mechanistic elucidation.
In-Situ Mass SpectrometryHigh-sensitivity detection of molecular weights of species present.Ideal for identifying trace-level intermediates and understanding complex reaction networks.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-Bromoethyl)-4-methylcyclohexane?

The compound can be synthesized via alkylation of 4-methylcyclohexane derivatives using bromoethylating agents. A typical approach involves reacting 4-methylcyclohexanol with 1,2-dibromoethane under acidic conditions to introduce the bromoethyl group. Optimization of solvent polarity (e.g., dichloromethane or THF) and reaction temperature (40–60°C) is critical to minimize side reactions like elimination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Reaction Parameters Conditions
SolventDichloromethane or THF
Temperature40–60°C
Reagent1,2-Dibromoethane
PurificationSilica gel chromatography

Q. What safety precautions are critical when handling this compound?

Due to its bromoethyl group, the compound is a potential alkylating agent and irritant. Key precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors .
  • Storage: Keep in airtight containers at 0–6°C to prevent degradation .
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste as halogenated organic compounds .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR (CDCl₃) shows distinct peaks for the bromoethyl (–CH₂CH₂Br, δ 3.4–3.6 ppm) and methylcyclohexane groups (δ 1.0–1.5 ppm). 13^{13}C NMR confirms the quaternary carbon attached to bromine (δ 35–40 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase methods (C18 column, acetonitrile/water mobile phase) achieve >97% purity validation .
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 219.51 confirms the molecular formula C₉H₁₅Br .

Advanced Research Questions

Q. How can researchers address challenges related to stereochemical outcomes in derivatives of this compound?

The methyl and bromoethyl groups introduce steric hindrance, influencing stereoselectivity. To control outcomes:

  • Chiral Catalysts: Use enantioselective catalysts (e.g., BINOL-derived ligands) in substitution reactions to favor specific stereoisomers .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophile accessibility to the bromine-bearing carbon .
  • Computational Modeling: Density Functional Theory (DFT) predicts transition states to optimize reaction pathways .

Q. What methodologies resolve discrepancies in reported reactivity data under varying conditions?

Conflicting reactivity data (e.g., SN2 vs. elimination dominance) arise from solvent polarity and temperature effects. Systematic approaches include:

  • Kinetic Studies: Monitor reaction progress via GC-MS to identify rate-determining steps .
  • Isotopic Labeling: Use deuterated analogs (e.g., D₂O) to trace mechanistic pathways .
  • Control Experiments: Compare reactivity in inert (N₂) vs. oxidative (O₂) atmospheres to assess side reactions .

Q. How can computational tools optimize reaction pathways involving this compound?

  • Molecular Dynamics Simulations: Predict solvent effects on reaction barriers using software like Gaussian or ORCA .
  • Docking Studies: Evaluate interactions with biological targets (e.g., enzymes) for drug development applications .
  • Machine Learning: Train models on existing bromoalkylcyclohexane data to predict optimal reaction conditions .
Computational Parameter Application
DFT (B3LYP/6-31G*)Transition state analysis
Molecular Dynamics (AMBER)Solvent interaction modeling
QSAR ModelsReactivity prediction

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-Bromoethyl)-4-methylcyclohexane
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Reactant of Route 2
1-(2-Bromoethyl)-4-methylcyclohexane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.